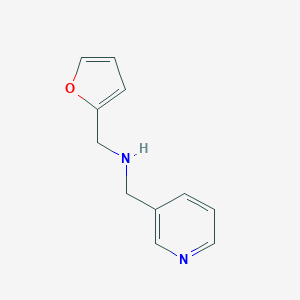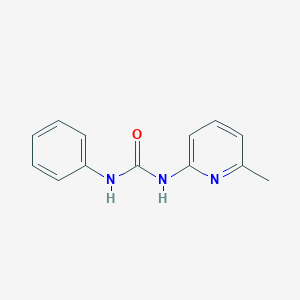![molecular formula C21H21ClN2O4 B187882 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 5767-85-1](/img/structure/B187882.png)
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide, commonly known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
The exact mechanism of action of CEP-1347 is not fully understood. However, it has been proposed that CEP-1347 may exert its neuroprotective effects by inhibiting the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in neuronal apoptosis and inflammation. By inhibiting JNK activity, CEP-1347 may prevent the death of neurons and reduce inflammation and oxidative stress in the brain.
生化和生理效应
CEP-1347 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include reducing oxidative stress, inflammation, and beta-amyloid accumulation in Alzheimer's disease models, improving motor function and reducing neuronal damage in Huntington's disease models, and protecting neurons from degeneration and preventing the death of dopaminergic neurons in Parkinson's disease models.
实验室实验的优点和局限性
One of the major advantages of CEP-1347 is its potential neuroprotective effects in various neurological disorders. CEP-1347 has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using CEP-1347 in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for CEP-1347.
未来方向
There are several future directions for research on CEP-1347. One direction is to further investigate the mechanism of action of CEP-1347 and its potential targets in the brain. Another direction is to optimize the dosage and administration route of CEP-1347 for maximum efficacy in various neurological disorders. In addition, clinical trials are needed to determine the safety and efficacy of CEP-1347 in humans. Finally, further studies are needed to explore the potential therapeutic applications of CEP-1347 in other neurological disorders beyond Parkinson's, Alzheimer's, and Huntington's disease.
Conclusion:
In conclusion, CEP-1347 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. CEP-1347 exerts its neuroprotective effects by inhibiting the activity of JNK, a protein kinase that plays a key role in neuronal apoptosis and inflammation. CEP-1347 has various biochemical and physiological effects in preclinical studies, including reducing oxidative stress, inflammation, and beta-amyloid accumulation in Alzheimer's disease models, improving motor function and reducing neuronal damage in Huntington's disease models, and protecting neurons from degeneration and preventing the death of dopaminergic neurons in Parkinson's disease models. However, further studies are needed to optimize the dosage and administration route of CEP-1347 and to determine its safety and efficacy in humans.
合成方法
CEP-1347 is a synthetic compound that can be prepared by a multistep synthesis process. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(4-chlorophenyl)-2,5-dioxopyrrolidine. The second step involves the reaction of this intermediate with 4-methoxyphenylacetic acid and acetic anhydride in the presence of pyridine to form the final product, CEP-1347.
科学研究应用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to protect neurons from degeneration and prevent the death of dopaminergic neurons in Parkinson's disease models. CEP-1347 has also been shown to reduce inflammation, oxidative stress, and beta-amyloid accumulation in Alzheimer's disease models. In addition, CEP-1347 has been shown to improve motor function and reduce neuronal damage in Huntington's disease models.
属性
CAS 编号 |
5767-85-1 |
|---|---|
产品名称 |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
分子式 |
C21H21ClN2O4 |
分子量 |
400.9 g/mol |
IUPAC 名称 |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O4/c1-14(25)23(12-11-15-3-9-18(28-2)10-4-15)19-13-20(26)24(21(19)27)17-7-5-16(22)6-8-17/h3-10,19H,11-13H2,1-2H3 |
InChI 键 |
PUAXPCTYTQODSN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(=O)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)

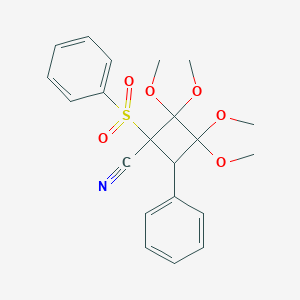
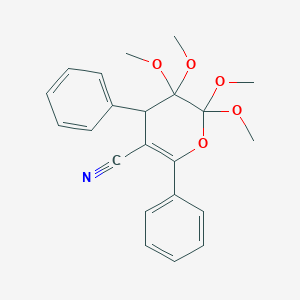
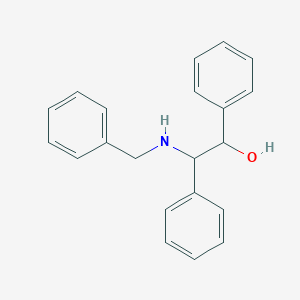
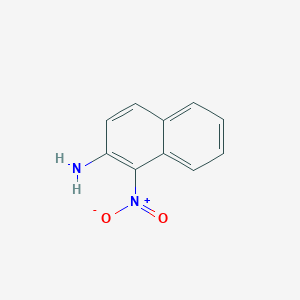
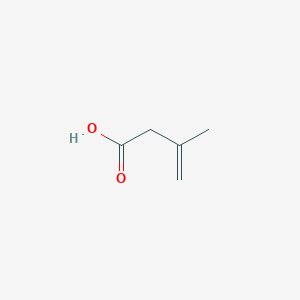

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


